![molecular formula C23H22N4O2 B5349585 3-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)benzonitrile](/img/structure/B5349585.png)
3-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)benzonitrile, also known as ML277, is a small molecule inhibitor that has been shown to selectively inhibit the activity of the K2P3.1 potassium channel. This channel is known to play a role in regulating the resting membrane potential of cells, and its inhibition has been shown to have potential therapeutic applications in a variety of diseases.
Wirkmechanismus
3-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)benzonitrile selectively inhibits the activity of the K2P3.1 potassium channel, which plays a role in regulating the resting membrane potential of cells. Its inhibition leads to depolarization of the cell membrane, which can have a variety of downstream effects depending on the specific cell type and disease state.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects depending on the specific cell type and disease state. In cancer cells, its inhibition of the K2P3.1 potassium channel leads to decreased cell proliferation and increased cell death. In cardiovascular disease, its regulation of heart rate and blood pressure can have potential therapeutic applications. In neurological disorders, its regulation of the excitability of neurons can lead to potential therapeutic applications in epilepsy and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)benzonitrile is its selectivity for the K2P3.1 potassium channel, which allows for targeted inhibition of this channel without affecting other potassium channels. However, one of the limitations of this compound is its relatively low potency, which can make it difficult to achieve the desired level of inhibition in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)benzonitrile. One area of focus could be on improving its potency and selectivity, which could lead to more effective therapeutic applications. Another area of focus could be on exploring its potential in regulating other ion channels or signaling pathways, which could lead to new therapeutic applications in a variety of diseases. Additionally, further research could be done to explore the potential side effects and safety profile of this compound, which could be important for its eventual clinical use.
Synthesemethoden
The synthesis of 3-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)benzonitrile involves a multi-step process, starting with the reaction of 3-methoxyphenylhydrazine with 2,6-dichloropyridine-3-carboxaldehyde to form the intermediate 4-(3-methoxyphenyl)-1H-pyrazole-3-carbaldehyde. This intermediate is then reacted with piperidine and benzyl isocyanide to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
3-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)benzonitrile has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, cardiovascular disease, and neurological disorders. Its ability to selectively inhibit the K2P3.1 potassium channel has been shown to have potential in regulating the resting membrane potential of cancer cells, leading to decreased cell proliferation and increased cell death. In cardiovascular disease, this compound has been shown to have potential in regulating heart rate and blood pressure. In neurological disorders, this compound has been shown to have potential in regulating the excitability of neurons, leading to potential therapeutic applications in epilepsy and other neurological disorders.
Eigenschaften
IUPAC Name |
3-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-29-20-7-3-5-18(13-20)21-15-25-26-22(21)17-8-10-27(11-9-17)23(28)19-6-2-4-16(12-19)14-24/h2-7,12-13,15,17H,8-11H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFCNJLSFXTCHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(NN=C2)C3CCN(CC3)C(=O)C4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.